molecular formula C45H44O11 B150301 Kuwanon H CAS No. 76472-87-2

Kuwanon H

Cat. No.: B150301
CAS No.: 76472-87-2
M. Wt: 760.8 g/mol
InChI Key: DKBPTKFKCCNXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kuwanon H is a flavonoid compound isolated from the mulberry tree (Morus alba)These compounds are biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This compound has attracted significant attention due to its complex architecture, remarkable biological activities, and synthetic challenges.

Preparation Methods

Synthetic Routes and Reaction Conditions

Kuwanon H can be synthesized through the Diels–Alder reaction, which involves the cycloaddition of a chalcone dienophile and a dehydroprenylphenol diene. The reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the root bark of the mulberry tree. The extraction process includes the use of solvents such as ethyl acetate to isolate the prenylated flavonoids, including this compound . The extract is then purified using chromatographic techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Kuwanon H undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

Tyrosinase Inhibition

Mechanism and Efficacy
Kuwanon H has been investigated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. Studies indicate that this compound exhibits competitive inhibition against this enzyme, with an IC50 value of approximately 67.6 µM, demonstrating significant activity compared to other known inhibitors like kojic acid (IC50 = 36.0 µM) .

Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of specific moieties, such as the methyl cyclohexene ring, enhances the inhibitory effects of this compound on tyrosinase activity. Molecular docking studies further support these findings by showing favorable binding interactions between this compound and the active site of tyrosinase .

Antimicrobial Properties

Effectiveness Against MRSA
this compound has shown promising results in combating methicillin-resistant Staphylococcus aureus (MRSA). It exhibits a minimum inhibitory concentration (MIC) ranging from 2 to 8 µg/ml, which is lower than many commonly used antibiotics. When combined with antibiotics like kanamycin and oxacillin, this compound demonstrated a synergistic effect, reducing the MIC of these drugs significantly .

Mechanism of Action
The antimicrobial activity is attributed to the disruption of membrane permeability in bacterial cells, which enhances the efficacy of conventional antibiotics. This mechanism is crucial for developing new strategies against antibiotic-resistant bacteria .

Anticancer Activity

Combination Therapy with 5-Fluorouracil
Recent studies have explored the anticancer potential of this compound in combination with 5-fluorouracil (5-FU) against gastric cancer cells. The combination therapy has shown enhanced anticancer effects by inducing G2/M phase arrest and apoptosis in cancer cells through activation of GADD153, a stress-response protein .

In Vivo Studies
In vivo experiments using mouse xenograft models have further confirmed the synergistic effects of this compound and 5-FU, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties, particularly in regulating pathways involved in inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in various cell lines . This indicates its potential application in treating inflammatory diseases.

Summary Table of Applications

ApplicationMechanism/EffectReferences
Tyrosinase InhibitionCompetitive inhibition; IC50 = 67.6 µM
Antimicrobial ActivityDisrupts bacterial membrane; MIC = 2-8 µg/ml
Anticancer ActivitySynergistic effect with 5-FU; induces apoptosis
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines

Comparison with Similar Compounds

Kuwanon H is compared with other similar compounds, such as Kuwanon G and Kuwanon C:

Similar Compounds

  • Kuwanon G
  • Kuwanon C
  • Chalcomoracin
  • Morusin
  • Oxyresveratrol

Q & A

Basic Research Questions

Q. What validated methods are recommended for isolating Kuwanon H from Morus alba while preserving its bioactivity?

  • Methodological Answer : Use ethanol-water extraction (e.g., 70% ethanol) followed by chromatographic purification (e.g., silica gel or HPLC). Solvent selection is critical to avoid degradation; DMSO is preferred for stock solutions due to this compound’s solubility profile . Monitor purity via LC-MS or NMR, ensuring ≥98% purity for pharmacological assays.

Q. How should researchers address solubility challenges when preparing this compound for in vitro assays?

  • Methodological Answer : this compound is sparingly soluble in aqueous buffers but dissolves in DMSO. For cell-based studies, prepare stock solutions in DMSO (e.g., 10 mM) and dilute in culture media to ensure final DMSO concentration ≤0.1% to avoid cytotoxicity. Validate solubility via dynamic light scattering (DLS) or spectrophotometry .

Q. What experimental controls are essential when testing this compound’s antimicrobial activity against MRSA?

  • Methodological Answer : Include positive controls (e.g., vancomycin) and vehicle controls (DMSO). Use standardized broth microdilution assays (CLSI guidelines) to determine MIC/MBC values. Account for batch-to-batch variability in plant extracts by repeating assays with independently isolated this compound samples .

Advanced Research Questions

Q. How can orthogonal experimental designs optimize this compound’s extraction yield and bioactivity?

  • Methodological Answer : Apply Taguchi or factorial designs to test variables (e.g., solvent ratio, temperature, extraction time). For example, a 3^3 factorial design can identify interactions between ethanol concentration (60–80%), pH (4–6), and sonication duration (30–60 min). Use response surface methodology (RSM) to model optimal conditions .

Q. What strategies resolve contradictions in this compound’s reported Ki values across bombesin receptor studies?

  • Methodological Answer : Discrepancies may arise from receptor subtype specificity (e.g., GRP-preferring vs. NMB-preferring) or assay conditions (e.g., cell lines vs. isolated membranes). Replicate studies using standardized competitive binding assays (e.g., ^125I-GRP displacement) in HEK293 cells overexpressing GRP receptors. Validate via parallel functional assays (e.g., calcium flux) .

Q. How can multi-omics approaches elucidate this compound’s polypharmacology in metabolic disorders?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) in insulin-resistant hepatocytes treated with this compound. Prioritize targets linked to α-glucosidase inhibition and antioxidant pathways (e.g., Nrf2/ARE). Use STRING-DB for network analysis to identify hub proteins and validate via CRISPRi knockdown .

Q. Methodological Best Practices

  • Data Validation : For antioxidant assays (e.g., DPPH, ABTS), include Trolox as a reference and report IC50 values with 95% confidence intervals. Use triplicate measurements across ≥3 independent experiments .
  • Ethical Compliance : When using human-derived cells, adhere to institutional review board (IRB) protocols. Declare conflicts of interest and data-sharing plans in publications .

Properties

IUPAC Name

8-[6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H44O11/c1-21(2)6-10-27-33(48)15-14-29(41(27)53)42(54)38-31(26-12-8-24(46)18-34(26)49)16-23(5)17-32(38)39-36(51)20-37(52)40-43(55)30(11-7-22(3)4)44(56-45(39)40)28-13-9-25(47)19-35(28)50/h6-9,12-15,17-20,31-32,38,46-53H,10-11,16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBPTKFKCCNXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H44O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76472-87-2
Record name Albanin G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030075
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.